Scopolamine, also known as hyoscine, is a tropane alkaloid derived primarily from plants of the Solanaceae family, such as Datura and Hyoscyamus. It is recognized for its anticholinergic properties, which inhibit the action of acetylcholine at muscarinic receptors. This compound has significant applications in medicine, particularly in the treatment of motion sickness and as a sedative. Its chemical structure allows it to cross the blood-brain barrier, making it effective for central nervous system effects.
Scopolamine is classified as a tertiary amine and is often found in the form of its hydrobromide salt or as scopolamine butylbromide, a quaternary ammonium derivative. The primary sources of scopolamine are various plants, notably Datura stramonium (jimson weed) and Hyoscyamus niger (henbane). These plants contain high concentrations of scopolamine and its related alkaloids.
The synthesis of scopolamine can be achieved through several methods, including extraction from natural sources and synthetic routes. One common synthetic approach involves the acetylation of tropinone followed by the addition of tropic acid. This method allows for the production of scopolamine with relatively high yields.
Another notable synthesis method involves the use of tetrahydrofuran as a solvent in a bromination reaction with n-butyl bromide, which can yield scopolamine butylbromide. The process typically requires heating under reflux conditions for extended periods (20-50 hours) at temperatures between 75-85 °C .
Scopolamine has a complex molecular structure characterized by a bicyclic tropane ring system. Its chemical formula is , and it features several functional groups including an ester and a hydroxyl group.
Scopolamine undergoes various chemical reactions due to its functional groups. Notably, it can participate in:
These reactions are essential for modifying scopolamine's properties for specific therapeutic uses or enhancing its pharmacological profile.
Scopolamine acts primarily as a nonselective antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine in the central nervous system and peripheral tissues. This blockade leads to various physiological effects:
The pharmacokinetics of scopolamine indicate rapid absorption and distribution, with effects typically observed within 30 minutes after administration .
These properties are crucial for understanding how scopolamine behaves under various conditions, influencing its formulation in pharmaceutical products.
Scopolamine has diverse applications in medicine:
Scopolamine(1+)—the cationic form of scopolamine pivotal to its pharmacological activity—traces its origins to ancient plant-derived remedies. Early civilizations utilized Solanaceae plants like Datura stramonium (Jimson weed) and Mandragora officinarum (mandrake) for their psychoactive and medicinal properties. These plants were integral to rituals, poisons, and early anesthetics, with documented use in Babylonian analgesia and European "witches’ ointments" [1] [4] [9].
The alkaloid was first isolated in 1880 by German scientist Albert Ladenburg, who extracted it from Scopolia carniolica (named after naturalist Giovanni Antonio Scopoli). This marked a shift from crude plant extracts to defined chemical entities [1] [9]. The name "scopolamine" reflects this botanical origin, while "hyoscine" derives from Hyoscyamus niger (henbane), underscoring its diverse natural sources [1] [4]. By the early 20th century, scopolamine was integrated into anesthesia for its sedative and amnestic properties, though its unpredictable effects limited widespread use [9].
Key Developments in Biosource Utilization:
Solanaceae plants exhibit significant geographical and biosynthetic diversity in scopolamine production. Australian Duboisia species emerged as commercial sources due to high alkaloid yields, while Hyoscyamus muticus (Egyptian henbane) became a model for biotechnological studies [4] [8] [10]. Modern genomic analyses reveal that scopolamine biosynthesis evolved independently in distantly related lineages (e.g., South American Datureae vs. Eurasian Hyoscyaminae), explaining its scattered distribution [10].
Table 1: Historical Milestones in Scopolamine Research
Year | Event | Key Figure/Plant |
---|---|---|
1880 | First isolation of pure scopolamine | Albert Ladenburg/Scopolia carniolica |
1900s | Adoption in anesthesia | Surgical premedication |
1981 | Transdermal patch commercialization | Transderm Scop® |
2023 | Genomic elucidation of biosynthetic losses | Anisodus tanguticus |
Table 2: Primary Plant Sources of Scopolamine
Plant Source | Alkaloid Content (Typical) | Geographical Origin |
---|---|---|
Duboisia myoporoides | High scopolamine | Australia |
Datura stramonium | Moderate scopolamine | Global |
Hyoscyamus niger | Hyoscyamine > scopolamine | Eurasia |
Brugmansia arborea | High scopolamine | South America |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1